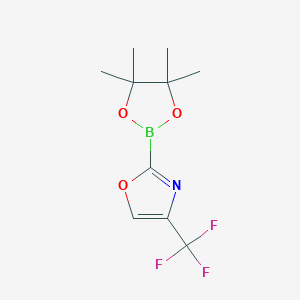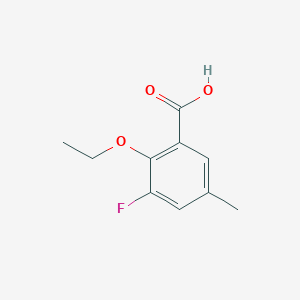![molecular formula C27H27N5O3 B14779348 N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide involves multiple steps, starting from the appropriate pyridine and pyrazine derivatives. The key steps include:
Formation of the pyrazine derivative: This involves the reaction of 3,4-dimethoxyphenyl hydrazine with an appropriate diketone to form the pyrazine ring.
Coupling with the pyridine derivative: The pyrazine derivative is then coupled with a pyridine derivative through a series of reactions involving amination and acylation.
Final assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the pyrazine ring, leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxamide groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrazine derivatives, and substituted analogs of the original compound .
Scientific Research Applications
N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of PDGFR inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Primarily researched for its role in the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
The mechanism of action of N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide involves the inhibition of the platelet-derived growth factor receptor (PDGFR). This inhibition blocks the signaling pathways that lead to the proliferation and migration of smooth muscle cells, which are key processes in the development of pulmonary arterial hypertension. The compound binds to the ATP-binding site of PDGFR, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another PDGFR inhibitor used in the treatment of certain cancers.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another multi-targeted kinase inhibitor with applications in cancer treatment
Uniqueness
N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide is unique in its specific application for pulmonary arterial hypertension, whereas the similar compounds listed above are primarily used in cancer therapy. Its selectivity for PDGFR and its efficacy in reducing pulmonary arterial pressure make it a valuable compound in cardiovascular research and treatment .
Properties
Molecular Formula |
C27H27N5O3 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C27H27N5O3/c1-17-10-21(14-28-13-17)27(33)31-22-7-5-6-19(11-22)18(2)30-26-16-29-15-23(32-26)20-8-9-24(34-3)25(12-20)35-4/h5-16,18H,1-4H3,(H,30,32)(H,31,33) |
InChI Key |
JHJNPOSPVGRIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NC2=CC=CC(=C2)C(C)NC3=NC(=CN=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


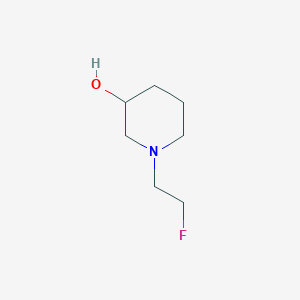
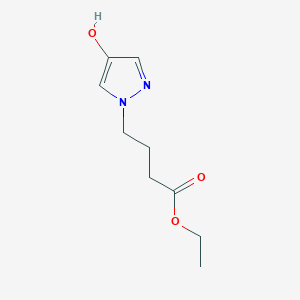
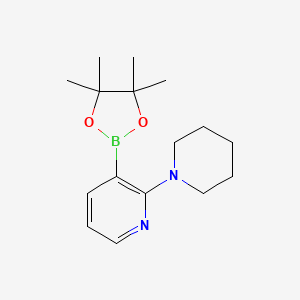
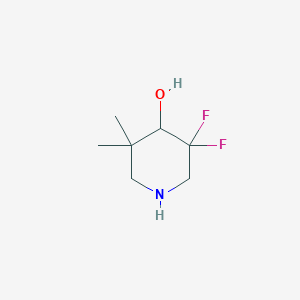

![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

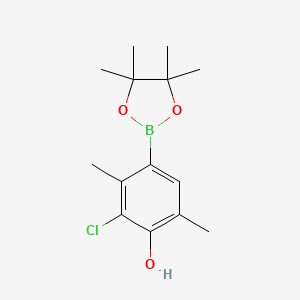

![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
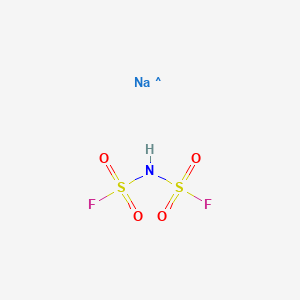
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
